molecular formula C18H15N3O4S B10990385 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1H-indol-4-yl)propanamide

3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1H-indol-4-yl)propanamide

Cat. No.: B10990385
M. Wt: 369.4 g/mol
InChI Key: VRIBWJMFMFLTCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1H-indol-4-yl)propanamide is a complex organic compound that features a benzothiazole ring fused with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1H-indol-4-yl)propanamide typically involves multi-step organic reactions. One common route might include:

    Formation of the Benzothiazole Ring: Starting with a suitable precursor, such as 2-aminobenzenethiol, the benzothiazole ring can be formed through cyclization reactions.

    Introduction of the Indole Moiety: The indole ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Amidation: The final step involves the formation of the amide bond, typically through a reaction between an acid chloride and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the benzothiazole and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates, particularly if they exhibit activity against specific biological targets.

Industry

In industry, the compound could find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if it were used as a drug, its mechanism might involve binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1H-indol-4-yl)acetamide
  • 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1H-indol-4-yl)butanamide

Uniqueness

Compared to similar compounds, 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1H-indol-4-yl)propanamide may exhibit unique properties due to the specific length and flexibility of its propanamide linker, which could influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C18H15N3O4S

Molecular Weight

369.4 g/mol

IUPAC Name

N-(1H-indol-4-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C18H15N3O4S/c22-17(20-15-6-3-5-14-12(15)8-10-19-14)9-11-21-18(23)13-4-1-2-7-16(13)26(21,24)25/h1-8,10,19H,9,11H2,(H,20,22)

InChI Key

VRIBWJMFMFLTCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.